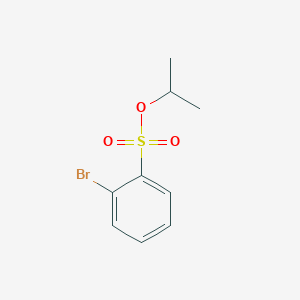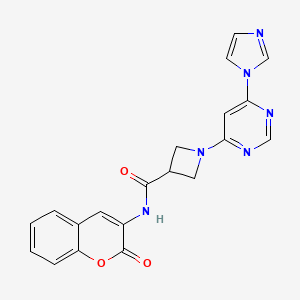![molecular formula C18H16N2O2 B2516788 2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole CAS No. 300569-46-4](/img/structure/B2516788.png)
2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. The presence of the dimethoxyphenyl group suggests potential for varied biological activities and applications in material science.
Synthesis Analysis
The synthesis of related imidazole derivatives has been reported in several studies. For instance, a series of 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives were synthesized and characterized using various spectral techniques, including IR, 1H NMR, and 13C NMR . Another study reported the synthesis of 2-aryl-imidazo[4,5-d][1,2,3]triazoles, which, although structurally different, shares the imidazole core with the compound of interest . These syntheses typically involve multi-step reactions with careful selection of reagents and conditions to ensure the formation of the desired product.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single-crystal X-ray diffraction (XRD) analysis. For example, the structure of a phenanthro-imidazole crystal was elucidated, revealing a monoclinic crystal system with specific space group parameters . Similarly, the X-ray structure of 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole was determined, showing an orthorhombic space group and highlighting important intermolecular interactions . These studies provide insights into the geometric parameters that can be compared with theoretical calculations, such as those performed using density functional theory (DFT).
Chemical Reactions Analysis
The chemical reactivity of imidazole derivatives can be explored through various reactions. For instance, the synthesis of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones involved intermolecular condensation reactions . Another study reported the oxidation of indeno[1,2-d]imidazol-8(3H)-ones to yield imidazo[5,1-a]isoindole-1,5(9bH)-dione derivatives . These reactions demonstrate the versatility of imidazole derivatives in undergoing chemical transformations to yield novel compounds with potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be quite diverse. For example, the reported molecule in one study was identified as a potential nonlinear optical (NLO) material due to its high μβ20 value . The stability and charge delocalization of these molecules were studied using Natural Bond Orbital (NBO) analysis, and the HOMO-LUMO energy gap calculations were used to predict reactivity . The molecular electrostatic potential (MEP) map was also studied to identify reactive sites . In another study, the electron reorganization energy was calculated to be low, suggesting the material's suitability as an electron transport material in OLED devices .
Case Studies
The antimicrobial activities of imidazole derivatives were investigated using molecular docking studies, which were compared with experimental results . Additionally, molecular docking was performed against anti-inflammatory drug targets, showing that the binding mode of the titled molecule was similar to known inhibitors . These case studies highlight the potential pharmacological importance of imidazole derivatives.
科学的研究の応用
Photophysical Properties and Sensing Applications
Studies have explored the photophysical properties of imidazo[2,1-a]isoindole derivatives, highlighting their potential in photophysical applications. For instance, research on the lactim–lactam tautomerism in isoindole fused imidazole systems through a four-member hydrogen bonded network provides insights into their photophysical characteristics. These properties are pivotal for applications in fluorescence sensing, where such compounds exhibit selective sensitivity to certain chemicals due to their photophysical behaviors (Ray, Pramanik, & Guchhait, 2014). Additionally, differential modulation of the lactim–lactam tautomerism process of an isoindole fused imidazole system in various micellar assemblies has been investigated for its effects on photophysical properties (Ray, Pramanik, & Guchhait, 2014).
Catalytic and Synthetic Applications
The synthesis of 5H-imidazo[2,1-a]isoindole compounds through copper(I)-catalyzed intramolecular direct C-arylation represents a significant advancement in the field of organic synthesis. This method offers a concise route to these heterofused compounds, demonstrating their potential in the development of complex organic molecules (Huang et al., 2013).
Material Science and Luminescence Sensing
Imidazole dicarboxylate-based lanthanide metal-organic frameworks exhibit luminescence sensing capabilities, particularly for benzaldehyde derivatives. Such frameworks leverage the unique structural features of 2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole derivatives for potential applications in luminescence sensing and material sciences (Shi et al., 2015).
作用機序
Target of Action
The primary target of 2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention .
Mode of Action
This compound interacts with the human dopamine receptor D2, binding with high affinity . This interaction occurs at the receptor’s allosteric binding site, involving several key amino acid residues . The binding of the compound to the receptor can influence the receptor’s activity, potentially leading to changes in cell signaling .
Biochemical Pathways
These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with the dopamine receptor D2 suggests it may influence dopaminergic signaling pathways .
Pharmacokinetics
In silico analysis of similar isoindoline compounds suggests they may have favorable pharmacokinetic properties . These properties include good binding energy, adherence to Lipinski’s rule of five, and low risk of toxicity .
Result of Action
Given its interaction with the dopamine receptor d2, it may influence neuronal signaling and potentially impact behaviors and physiological processes regulated by dopaminergic signaling .
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-21-16-8-7-12(9-17(16)22-2)15-11-20-10-13-5-3-4-6-14(13)18(20)19-15/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLVUEKKWVLCTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3CC4=CC=CC=C4C3=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2516707.png)
![(Z)-2-Cyano-3-(furan-2-yl)-N-[1-(2-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2516708.png)
![2-[(2,4-Dimethylpyrazol-3-yl)amino]acetic acid](/img/structure/B2516712.png)
![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2516715.png)

![N-cyclopentyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2516718.png)
![1-[2-(Adamantan-1-yl)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride](/img/structure/B2516720.png)

![N-[[4-(2,6-dimethoxyphenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2516722.png)
![2-Ethyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2516723.png)
![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B2516726.png)
